1-(3-Nitrobenzyl)-1H-indole
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Overview
Description
1-(3-Nitrobenzyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a benzyl group substituted with a nitro group at the 3-position and an indole moiety. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrobenzyl)-1H-indole typically involves the nitration of benzylindole. One common method is the Friedel-Crafts acylation followed by nitration. The process involves:
Friedel-Crafts Acylation: Benzylindole is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrobenzyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrobenzyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can interact with proteins and enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Nitrobenzyl)-1H-indole
- 1-(4-Nitrobenzyl)-1H-indole
- 1-(3-Nitrophenyl)-1H-indole
Uniqueness
1-(3-Nitrobenzyl)-1H-indole is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its isomers .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo diverse reactions and interact with biological targets, making it valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]indole |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)14-6-3-4-12(10-14)11-16-9-8-13-5-1-2-7-15(13)16/h1-10H,11H2 |
InChI Key |
MDFJHPNZVZXMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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